molecular formula C10H12FNO2 B2440403 (S)-4-Amino-3-(4-fluorophenyl)butanoic acid CAS No. 747371-90-0

(S)-4-Amino-3-(4-fluorophenyl)butanoic acid

Cat. No.: B2440403
CAS No.: 747371-90-0
M. Wt: 197.209
InChI Key: QWHXHLDNSXLAPX-MRVPVSSYSA-N
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Description

(S)-4-Amino-3-(4-fluorophenyl)butanoic acid is a chiral compound with significant interest in various fields of scientific research. It is characterized by the presence of an amino group, a fluorophenyl group, and a butanoic acid moiety. The compound’s unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and pharmacology.

Scientific Research Applications

(S)-4-Amino-3-(4-fluorophenyl)butanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications in the treatment of neurological disorders and as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

As a GABA B receptor agonist, “(S)-4-Amino-3-(4-fluorophenyl)butanoic acid” likely interacts with the GABA B receptor, a type of GABA receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA) .

Safety and Hazards

“(S)-4-Amino-3-(4-fluorophenyl)butanoic acid” is labeled with the GHS07 pictogram. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust or mist, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Amino-3-(4-fluorophenyl)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and L-alanine.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-fluorobenzaldehyde and L-alanine.

    Reduction and Protection: The intermediate is then subjected to reduction and protection steps to yield the desired chiral center.

    Final Deprotection and Purification: The final step involves deprotection and purification to obtain this compound in high purity.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (S)-4-Amino-3-(4-fluorophenyl)butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The amino and fluorophenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under appropriate conditions.

Major Products:

Comparison with Similar Compounds

  • (S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride
  • 4-(4-Fluorophenyl)butanoic acid
  • 4-Fluorophenylboronic acid

Comparison: Compared to similar compounds, (S)-4-Amino-3-(4-fluorophenyl)butanoic acid is unique due to its specific chiral center and the presence of both amino and fluorophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

(3S)-4-amino-3-(4-fluorophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHXHLDNSXLAPX-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CC(=O)O)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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